6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile
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Overview
Description
6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of a fluoro, methoxy, and trifluoromethyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the reaction of a suitable precursor with trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.
4-Fluoro-3-(trifluoromethyl)benzonitrile: Similar structure but with different substitution pattern.
Uniqueness
6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets and distinct chemical properties .
Properties
Molecular Formula |
C9H5F4NO |
---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
6-fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F4NO/c1-15-8-5(4-14)7(10)3-2-6(8)9(11,12)13/h2-3H,1H3 |
InChI Key |
MFKNWSGMIWAEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)F)C(F)(F)F |
Origin of Product |
United States |
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